(Z)-N'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with hydroxy and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of Hydroxy and Propyl Groups: The hydroxy and propyl groups are introduced through selective functionalization reactions, such as hydroxylation and alkylation.
Formation of the Acetimidamide Moiety: The acetimidamide group is introduced through a reaction involving an appropriate nitrile and hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the imidamide group can produce primary or secondary amines.
Scientific Research Applications
(Z)-N’-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxy and imidamide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxy-3-propylpiperidin-1-yl)acetic acid
- Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone
- 3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one
Uniqueness
(Z)-N’-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H21N3O2 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C10H21N3O2/c1-2-3-8-6-13(5-4-9(8)14)7-10(11)12-15/h8-9,14-15H,2-7H2,1H3,(H2,11,12) |
InChI Key |
JLOMPFKYXNLAJN-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC1CN(CCC1O)C/C(=N/O)/N |
Canonical SMILES |
CCCC1CN(CCC1O)CC(=NO)N |
Origin of Product |
United States |
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